molecular formula C24H38HgO2 B093511 (Oleato)phenylmercury CAS No. 104-60-9

(Oleato)phenylmercury

Cat. No.: B093511
CAS No.: 104-60-9
M. Wt: 559.1 g/mol
InChI Key: HBGSZDIMJGOUPM-XXAVUKJNSA-M
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Description

(Oleato)phenylmercury, also known as phenylmercuric oleate, is an organomercury compound where a phenylmercury group is bonded to an oleate molecule. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Mechanism of Action

Target of Action

(Oleato)phenylmercury, also known as phenylmercuric oleate, is an organomercury compound Organomercury compounds, in general, are known to interact with thiol (-sh) or sulfhydryl groups present in proteins, which can disrupt the protein’s function .

Mode of Action

Organomercury compounds are known to bind to the thiol groups in proteins, leading to protein dysfunction . This interaction can inhibit enzyme activity, disrupt cellular processes, and potentially lead to cell death .

Biochemical Pathways

A study on a similar compound, phenylmercury, showed that it activates an enzyme known for detoxication of inorganic metal(loid) ions in arabidopsis, and the induced metal-chelating peptides phytochelatins are essential for detoxification .

Pharmacokinetics

Organomercury compounds are generally well-absorbed and can distribute throughout the body, with a tendency to accumulate in the kidneys . They are metabolized into inorganic mercury, which is excreted primarily through the urine and feces .

Result of Action

Organomercury compounds can cause cellular damage by binding to proteins and disrupting their function . This can lead to a variety of toxic effects, depending on the specific cells and tissues affected .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances that contain thiol groups can affect the compound’s availability to interact with its targets . Additionally, the pH and temperature of the environment can influence the compound’s stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Oleato)phenylmercury can be synthesized through the reaction of phenylmercuric acetate with oleic acid. The reaction typically involves the following steps:

  • Dissolving phenylmercuric acetate in an appropriate solvent such as ethanol.
  • Adding oleic acid to the solution.
  • Heating the mixture under reflux conditions to facilitate the reaction.
  • Isolating the product by filtration and recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (Oleato)phenylmercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.

    Reduction: Reduction reactions can convert this compound to elemental mercury and oleic acid.

    Substitution: The phenylmercury group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products:

    Oxidation: Mercury(II) oxide and oleic acid derivatives.

    Reduction: Elemental mercury and oleic acid.

    Substitution: Various organomercury compounds depending on the substituent introduced.

Scientific Research Applications

(Oleato)phenylmercury finds applications in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its effects on biological systems, including its antimicrobial properties.

    Medicine: Explored for potential therapeutic applications, particularly in antimicrobial treatments.

    Industry: Utilized in the production of polyurethane coatings, adhesives, and sealants due to its catalytic properties.

Comparison with Similar Compounds

  • Phenylmercuric acetate
  • Phenylmercuric propionate
  • Phenylmercuric 2-ethylhexanoate
  • Phenylmercuric octanoate
  • Phenylmercuric neodecanoate

Comparison: (Oleato)phenylmercury is unique due to its oleate group, which imparts specific solubility and reactivity characteristics. Compared to other phenylmercury compounds, this compound has enhanced lipophilicity, making it more effective in applications requiring interaction with lipid membranes.

Properties

IUPAC Name

(Z)-octadec-9-enoate;phenylmercury(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2.C6H5.Hg/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-4-6-5-3-1;/h9-10H,2-8,11-17H2,1H3,(H,19,20);1-5H;/q;;+1/p-1/b10-9-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGSZDIMJGOUPM-XXAVUKJNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].C1=CC=C(C=C1)[Hg+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].C1=CC=C(C=C1)[Hg+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38HgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104-60-9
Record name Phenylmercuric oleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmercuric oleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mercury, [(9Z)-9-octadecenoato-.kappa.O]phenyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (oleato)phenylmercury
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.926
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PHENYLMERCURIC OLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4XRH3BF0S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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